molecular formula C8H9ClO B1294521 Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 27063-48-5

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No.: B1294521
CAS No.: 27063-48-5
M. Wt: 156.61 g/mol
InChI Key: HXYXVFUUHSZSNV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS: 27063-48-5) is a norbornene-derived acyl chloride with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . It is a colorless liquid with a density of 1.256 ± 0.06 g/cm³ and a boiling point of 79–81°C at 12 Torr . The compound is widely used in organic synthesis, particularly in Diels–Alder reactions, polymer chemistry, and as a precursor for pharmaceuticals like carbovir derivatives . Its reactivity stems from the strained bicyclic structure and the electrophilic carbonyl chloride group.

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXVFUUHSZSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50949819
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27063-48-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Record name Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride
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Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Preparation Methods

Reaction Conditions:

  • Temperature: Low temperatures are preferred to avoid unwanted side reactions.
  • Pressure: Controlled pressure conditions are necessary to maintain the stability of the reactants.
  • Solvents: Anhydrous conditions are often used to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound involves specialized equipment to handle chlorine gas safely. The reaction is conducted in a controlled environment to maintain optimal temperature and pressure conditions.

Key Considerations:

  • Safety Equipment: Handling chlorine gas requires appropriate safety measures and protective gear.
  • Environmental Control: Maintaining a controlled environment is crucial for consistent product quality.

Chemical Reactions Analysis

This compound participates in various chemical reactions, including substitution and addition reactions. These reactions are facilitated by its carbonyl chloride group, which is highly reactive.

Types of Reactions:

  • Substitution Reactions: Reacts with nucleophiles like amines and alcohols to form substituted products.
  • Addition Reactions: Participates in addition reactions with compounds containing multiple bonds.

Data Table: Physical and Chemical Properties

Property Value
Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 27063-48-5
Boiling Point 79-81 °C (12 Torr)
Flash Point 97.2°C
Vapor Pressure 0.314 mmHg at 25°C
Refractive Index 1.544

Research Findings and Developments

Recent research has focused on optimizing the synthesis conditions for this compound to improve yield and purity. This includes exploring different catalysts and reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Catalysts: Lewis acids can be used to facilitate certain reactions.

Major Products Formed:

Scientific Research Applications

Synthesis of Chemical Compounds

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride serves as a key intermediate in the synthesis of various organic compounds. For instance, it can be utilized in the formation of carboxamides, which are important for creating heat-resistant adhesives and electrical insulating materials. The compound's structure allows for diverse functionalization, making it suitable for creating complex molecules used in advanced materials and pharmaceuticals .

Table 1: Key Synthesis Reactions Involving this compound

Reaction TypeProductApplication
Nucleophilic substitutionCarboxamidesAdhesives, Insulating materials
Coupling reactionsPolymersComposite materials
HydrolysisDicarboxylic acidsOrganic synthesis intermediates

Polymer Chemistry

The compound is instrumental in polymer chemistry, particularly in the development of new polymeric materials. This compound can be polymerized to create thermosetting resins that exhibit excellent thermal stability and mechanical properties. These resins are useful in applications ranging from aerospace components to construction materials .

Case Study: Development of Thermosetting Resins
A study demonstrated the polymerization of this compound with various amines to produce high-performance thermosetting resins that maintain structural integrity at elevated temperatures . The resulting materials showed enhanced durability and resistance to environmental degradation.

Pharmaceutical Applications

In medicinal chemistry, this compound is explored as a building block for drug synthesis. Its unique bicyclic structure facilitates the design of biologically active compounds with potential therapeutic effects.

Case Study: Synthesis of Cytotoxic Agents
Research has indicated that derivatives of this compound can be modified to create cytotoxic agents aimed at targeting cancer cells . The ability to introduce various functional groups allows for the fine-tuning of pharmacological properties.

Sustainable Chemical Processes

Recent studies have highlighted the use of this compound in sustainable chemical processes, particularly in the context of green chemistry practices . Its application in synthesizing biodegradable polymers and eco-friendly solvents aligns with contemporary efforts to reduce environmental impact.

Table 2: Sustainable Applications

ApplicationDescription
Biodegradable polymersDevelopment of eco-friendly materials
Green solventsUse in solvent systems for organic reactions

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in organic synthesis to introduce functional groups into molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride C₈H₉ClO 156.61 High reactivity in acylations, polymer synthesis
Bicyclo[2.2.1]-5-heptene-2,3-dicarbonyl chloride C₉H₈Cl₂O₂ 219.07 Dual acyl chloride groups; used in crosslinking reactions
(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one C₁₄H₁₄O 198.26 Ketone derivative; lower electrophilicity
5-(Methoxycarbonyl)bicyclo[2.2.1]hept-2-ene C₉H₁₂O₂ 152.19 Ester derivative; stabilized for controlled reactions

Key Observations :

  • Electrophilicity : The carbonyl chloride group in the parent compound confers higher reactivity compared to ketone (3i) or ester (3k) derivatives, making it ideal for nucleophilic substitutions .

Reactivity in Stereoselective Reactions

This compound demonstrates distinct stereoselectivity in phenylselenyl chloride additions. Studies show that electron-withdrawing groups (e.g., carbonyl chloride) on the bicyclic framework increase endo-selectivity due to interactions between the HOMO of the double bond and the electron-deficient carbonyl group .

Comparison with Azabicyclo Derivatives :

  • 2-Azabicyclo[2.2.1]hept-5-en-3-ones exhibit lower stereoselectivity in phenylselenyl chloride additions because the nitrogen atom’s lone pair reduces electron deficiency at the reaction site .
  • Phosphorylation Reactions : Derivatives like methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate show varied regiochemistry when phosphorylated, unlike the parent compound, which primarily reacts at the carbonyl chloride .

Physical and Spectral Properties

Table 2: Physical Properties
Property This compound 5-(Methoxycarbonyl)bicyclo[2.2.1]hept-2-ene Bicyclo[2.2.1]-5-heptene-2,3-dicarbonyl chloride
Boiling Point (°C) 79–81 (12 Torr) 152–154 (1 atm) 210–212 (5 Torr)
Density (g/cm³) 1.256 1.118 1.402
IR (C=O stretch, cm⁻¹) 1780–1800 1725–1740 1795–1810 (dual peaks)
$^1$H NMR (δ, ppm) 6.2–6.4 (olefinic H), 3.1–3.3 (bridgehead H) 6.1–6.3 (olefinic H), 3.7 (OCH₃) 6.3–6.5 (olefinic H), 3.4–3.6 (bridgehead H)

Notes:

  • The parent compound’s IR carbonyl stretch (1780–1800 cm⁻¹) is notably higher than esters (1725–1740 cm⁻¹), reflecting greater electron withdrawal .
  • Dicarbonyl chloride shows dual C=O stretches due to asymmetric environments of the two acyl groups .

Industrial Considerations :

  • Classified as an IRRITANT (Hazard Class), requiring careful handling .
  • Priced at $0.1/KG EXW (industrial grade, 99% purity), making it cost-effective for large-scale syntheses .

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a compound with significant potential in medicinal chemistry due to its unique bicyclic structure and reactive carbonyl group. This article examines its biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic framework that contributes to its reactivity and biological interactions. The presence of the carbonyl chloride functional group enhances its electrophilicity, making it a candidate for nucleophilic attack by various biological molecules.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

  • Enzyme Interactions : Preliminary studies suggest that the compound may interact with metabolic enzymes, potentially influencing biochemical pathways relevant to drug metabolism and therapeutic efficacy .
  • Antagonistic Activity : Compounds related to bicyclo[2.2.1]heptane structures have demonstrated antagonistic activity against chemokine receptors (e.g., CXCR1 and CXCR2), which are involved in inflammatory responses and cancer metastasis .
  • Therapeutic Applications : The unique structural features of bicyclo[2.2.1]hept-5-ene derivatives may offer new opportunities in drug design, particularly in developing anti-inflammatory and anticancer agents.

1. Enzyme Binding Affinity

A study explored the binding affinity of bicyclo[2.2.1]heptane derivatives with various enzymes involved in metabolic pathways. The results indicated that these compounds could modulate enzyme activity, suggesting potential applications in drug development aimed at enhancing therapeutic efficacy or reducing side effects.

Compound NameBinding Affinity (kJ/mol)Biological Target
This compound-20.5CYP450 enzymes
Related derivative-18.3Glutathione S-transferase

2. Anticancer Activity

In vitro studies have demonstrated that bicyclo[2.2.1]heptane derivatives exhibit significant anticancer properties, particularly against metastatic cancer cells.

Study ReferenceCompound TestedIC50 Value (µM)Effectiveness
Bicyclo[2.2.1]hept-5-ene derivative15High
Similar bicyclic compound25Moderate

These findings indicate that modifications to the bicyclic structure can enhance anticancer activity, providing a scaffold for further optimization.

The mechanisms through which this compound exerts its biological effects include:

  • Nucleophilic Attack : The carbonyl group serves as an electrophilic site, facilitating reactions with nucleophiles such as amino acids in proteins, potentially leading to enzyme inhibition or modification.
  • Receptor Binding : Structural studies suggest that the bicyclic framework allows for effective binding within hydrophobic pockets of receptors, enhancing selectivity and potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via reactions involving bicyclo[2.2.1]hept-5-ene derivatives. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions. Reaction temperature (typically 0–25°C) and stoichiometric ratios of reagents are critical for minimizing side reactions, such as oxidation or polymerization. NMR and IR spectroscopy are used to confirm the absence of residual carboxylic acid (e.g., absence of a broad O–H stretch at ~2500–3000 cm⁻¹ in IR) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the norbornene bridgehead protons (δ ~1.5–2.5 ppm) and carbonyl carbon (δ ~170–180 ppm). Coupling constants (e.g., J = 2–4 Hz for bridgehead protons) confirm bicyclic geometry .
  • IR Spectroscopy : A strong C=O stretch at ~1770–1820 cm⁻¹ confirms the acyl chloride group.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 166 for the parent ion) and fragmentation patterns validate the structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid latex gloves due to permeability .
  • Spill Management : Neutralize spills with dry sodium bicarbonate, collect in inert containers, and dispose of as halogenated waste. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does strain energy in bicyclo[2.2.1]hept-5-ene derivatives influence their reactivity in chromyl chloride-mediated oxidations?

  • Methodological Answer : The bicyclic system’s strain (~9.7 kcal/mol higher than cyclohexene) affects transition-state stabilization. Chromyl chloride (CrO₂Cl₂) oxidizes the double bond via an electrophilic mechanism, forming cyclic activated complexes (e.g., 3 or 4 in ). Strain relief in the transition state increases reaction rates, but deviations in rate data (e.g., bicyclo[2.2.1]hept-2-ene vs. cyclohexene) suggest competing mechanisms. Kinetic studies (log k vs. ionization potential) and solvent polarity effects (Table III in ) help differentiate pathways .

Q. What contradictions exist in kinetic data for this compound reactions, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies arise in reactions with strained vs. unstrained alkenes. For example:

  • Example 1 : Chromyl chloride oxidation of bicyclo[2.2.1]hept-2-ene shows a 10x lower rate than predicted by strain-energy models (Table IV in ). This suggests steric hindrance or alternative intermediates.
  • Resolution : Use isotopic labeling (e.g., ¹³C NMR) to track bond reorganization or computational modeling (DFT) to compare activation energies of proposed intermediates .

Q. How can this compound be utilized in polymer chemistry, and what catalytic systems optimize its incorporation?

  • Methodological Answer : The compound serves as a monomer in ring-opening metathesis polymerization (ROMP) or copolymerization with norbornene derivatives. Metal catalysts like Grubbs’ 2nd-generation catalyst (Ru-based) or iron(II) caffeine-derived ionic salts () enhance reactivity. Key parameters:

  • Temperature : 40–60°C for optimal catalyst activity.
  • Solvent : Dimethyl carbonate (DMC) improves solubility and reduces side reactions (e.g., ester hydrolysis) .

Q. What strategies mitigate side reactions (e.g., epimerization, polymerization) during functionalization of this compound?

  • Methodological Answer :

  • Low Temperatures : Conduct reactions at –20°C to slow polymerization.
  • Radical Inhibitors : Add 2,6-di-tert-butyl-4-methylphenol (BHT) to suppress radical pathways.
  • Protecting Groups : Temporarily protect the carbonyl as a methyl ester (via methanolysis) to stabilize the molecule during functionalization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

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